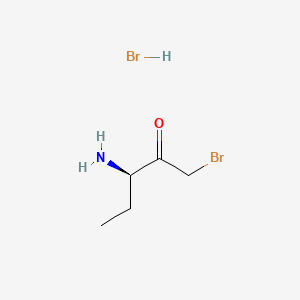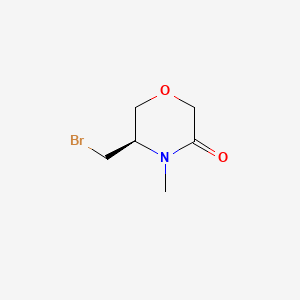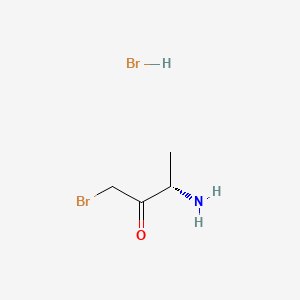
(3R)-3-amino-1-bromopentan-2-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-1-bromopentan-2-one hydrobromide, also known as ABP, is a synthetic compound used in a variety of scientific research applications. ABP is a brominated amine that has been used in a variety of laboratory experiments, including in biochemical, physiological, and pharmacological studies. This compound has been used in a variety of research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as an inhibitor of certain enzymes. ABP has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds.
科学的研究の応用
(3R)-3-amino-1-bromopentan-2-one hydrobromide has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a ligand for receptor binding, and as an inhibitor of certain enzymes. It has also been used to study the mechanism of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. This compound has been used in a variety of biochemical and physiological studies, including studies on the effects of certain drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used in pharmacological studies to study the effects of certain drugs on the body.
作用機序
The mechanism of action of (3R)-3-amino-1-bromopentan-2-one hydrobromide is not fully understood. However, it has been suggested that this compound acts as an inhibitor of certain enzymes, including those involved in the metabolism of certain drugs. It has also been suggested that this compound may act as a ligand for certain receptors, which could explain its effects on the biochemical and physiological systems of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the central nervous system, the cardiovascular system, and the immune system. In particular, this compound has been shown to affect the activity of certain enzymes involved in the metabolism of certain drugs, as well as to affect the activity of certain receptors.
実験室実験の利点と制限
(3R)-3-amino-1-bromopentan-2-one hydrobromide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, it is important to note that this compound is a brominated amine, which means it may be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when using this compound in laboratory experiments.
将来の方向性
There are several potential future directions for (3R)-3-amino-1-bromopentan-2-one hydrobromide. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, this compound could be used to study the mechanism of action of certain drugs, as well as to study the effects of certain compounds on the body. Additionally, this compound could be used to study the effects of certain drugs on the central nervous system, the cardiovascular system, and the immune system. Finally, this compound could be used to study the effects of certain compounds on the body, as well as to study the effects of certain drugs on the body.
合成法
The synthesis of (3R)-3-amino-1-bromopentan-2-one hydrobromide is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 1-bromopentan-2-one with an amine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound in high yields. Other methods of synthesis include the reaction of pentan-2-one with an alkyl halide in the presence of a base, as well as the reaction of pentan-2-one with an alkyl halide in the presence of a catalyst.
特性
IUPAC Name |
(3R)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)





![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
